molecular formula C10H11N3O B2859121 2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile CAS No. 1844203-80-0

2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile

Cat. No.: B2859121
CAS No.: 1844203-80-0
M. Wt: 189.218
InChI Key: DQFFAQBKHSXIEC-RKDXNWHRSA-N
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Description

2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutyl ring, a pyridine ring, and a nitrile group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a cyclobutylamine derivative with a pyridine-4-carbonitrile precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and cyclobutyl-containing molecules. Examples are:

Uniqueness

What sets 2-{[(1R,2R)-2-hydroxycyclobutyl]amino}pyridine-4-carbonitrile apart is its unique combination of a cyclobutyl ring and a pyridine ring with a nitrile group. This structure provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[[(1R,2R)-2-hydroxycyclobutyl]amino]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-6-7-3-4-12-10(5-7)13-8-1-2-9(8)14/h3-5,8-9,14H,1-2H2,(H,12,13)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFFAQBKHSXIEC-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=NC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=NC=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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